[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane
Overview
Description
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is an organosilicon compound that features a phenylethynyl group substituted with a methanesulfonyl group and a trimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-methanesulfonylphenylacetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as fluoride ions can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Sulfone derivatives.
Coupling: Biaryl or diarylacetylene compounds.
Scientific Research Applications
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily removed under mild conditions, making the phenylethynyl group available for further reactions. The methanesulfonyl group can participate in various redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in terms of the methanesulfonyl group but lacks the phenylethynyl and trimethylsilane groups.
Methanesulfonic anhydride: Another compound with the methanesulfonyl group, used in different types of reactions.
Uniqueness
[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane is unique due to the combination of the phenylethynyl group and the trimethylsilane group, which provides distinct reactivity patterns and applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H16O2SSi |
---|---|
Molecular Weight |
252.41 g/mol |
IUPAC Name |
trimethyl-[2-(3-methylsulfonylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-6-11(10-12)8-9-16(2,3)4/h5-7,10H,1-4H3 |
InChI Key |
MGDDFAHTGRYMDS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.